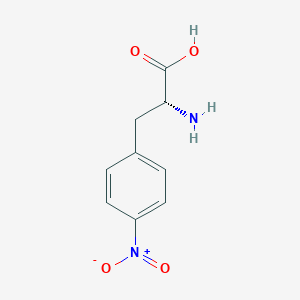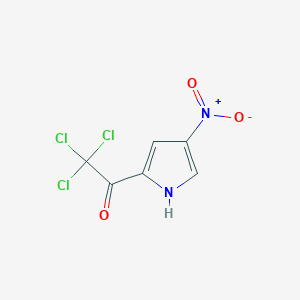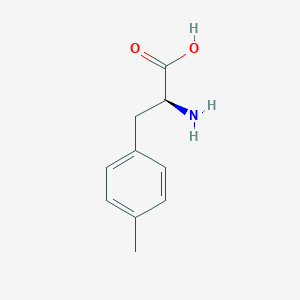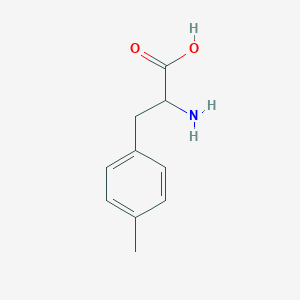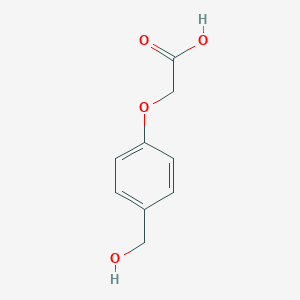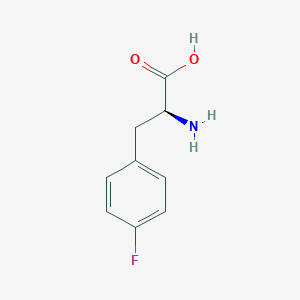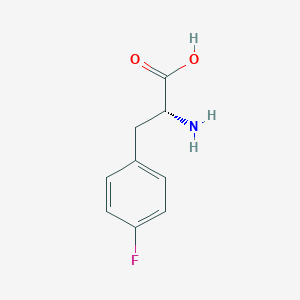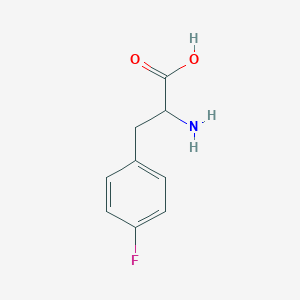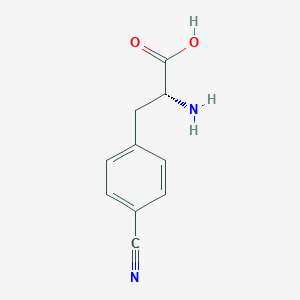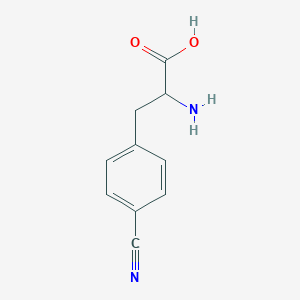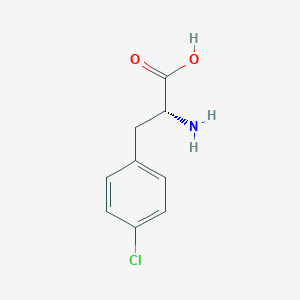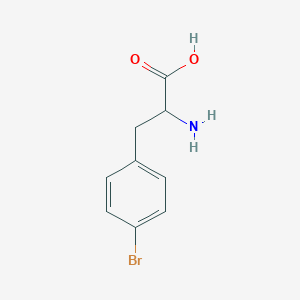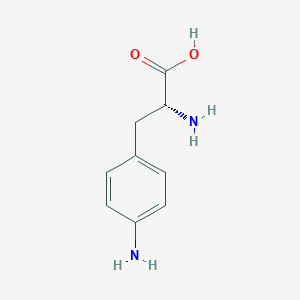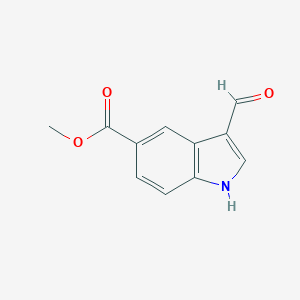
methyl 3-formyl-1H-indole-5-carboxylate
Overview
Description
Methyl 3-formyl-1H-indole-5-carboxylate (MFC) is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. It is a derivative of indole, a heterocyclic aromatic compound that is found in many natural products. MFC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial effects. The synthesis of MFC is relatively simple and can be accomplished using a variety of methods. In addition, MFC has been found to be useful in laboratory experiments due to its low cost and ease of handling.
Scientific Research Applications
Ru-catalyzed formylation of free (N-H) indoles : This research demonstrates the C3-selective formylation of free (N-H) indoles using Ru-catalyzed oxidative coupling with anilines. It's a mild, operationally simple process compatible with various functional groups, yielding good product yields. This method is significant for synthesizing formylation products like methyl 3-formyl-1H-indole-5-carboxylate (Wenliang Wu & W. Su, 2011).
Bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate : This study explores the bromination of the methyl group in a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate. The generated products serve as substrates for synthesizing isoxazole-fused heterocycles (A. K. Roy, B. Rajaraman & S. Batra, 2004).
Synthesis of Indolizino-indole Derivatives : Research on 1-formyl-β-carbolines extended for obtaining indolizino-indole derivatives, which are similar to harmicine and homofascaplysin frameworks. This involves bromination, aqueous workup, and reactions with activated alkenes (Virender Singh, Samiran Hutait & S. Batra, 2010).
Hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative : The study reports the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to obtain methyl (2R,4R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2R,5S)-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate. These formyl products are important for synthesizing homochiral amino acid derivatives (L. Kollár & P. Sándor, 1993).
Synthesis of 5H-pyrimido[5,4-b]indole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with various compounds to form 5H-pyrimido[5,4-b]indole derivatives, important in medicinal chemistry (A. S. Shestakov et al., 2009).
properties
IUPAC Name |
methyl 3-formyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLRSYDAOVKFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599015 | |
| Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-formyl-1H-indole-5-carboxylate | |
CAS RN |
197506-83-5 | |
| Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


